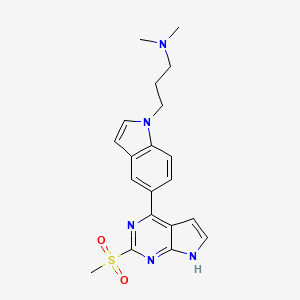
DC-BPi-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC-BPi-11 is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF). It exhibits significant anti-proliferative effects against leukemia cells with an IC50 value of 698 nanomolar . This compound is primarily used in scientific research for its ability to inhibit BPTF, a protein involved in the regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC-BPi-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
DC-BPi-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
DC-BPi-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BPTF and its effects on gene expression.
Biology: Used to investigate the role of BPTF in cellular processes and its potential as a therapeutic target.
Medicine: Explored for its potential use in the treatment of leukemia and other cancers due to its anti-proliferative effects.
Industry: Used in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
DC-BPi-11 exerts its effects by inhibiting the bromodomain PHD finger transcription factor (BPTF). BPTF is involved in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone proteins. By inhibiting BPTF, this compound disrupts this interaction, leading to changes in gene expression and inhibition of cell proliferation .
Comparison with Similar Compounds
DC-BPi-11 is unique in its high affinity and selectivity for BPTF compared to other bromodomain inhibitors. Similar compounds include:
DC-BPi-07: Another high-affinity inhibitor of BPTF with similar selectivity.
TP-238: A previously reported BPTF inhibitor with moderate potency.
BPTF-BRD inhibitors: A class of compounds targeting the bromodomain of BPTF
This compound stands out due to its higher selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N5O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine |
InChI |
InChI=1S/C20H23N5O2S/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
PNAZPTARVAORJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
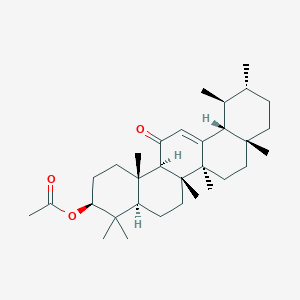
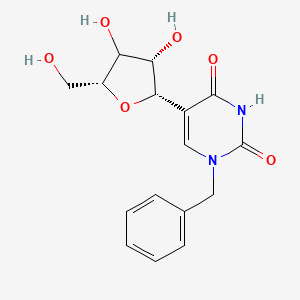

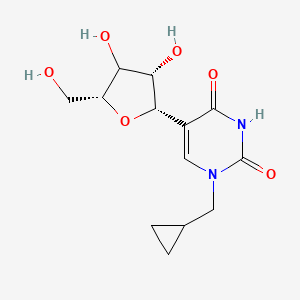

![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

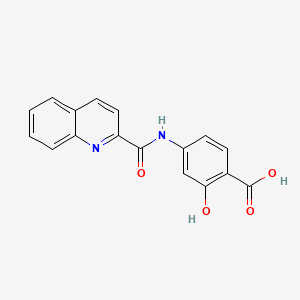
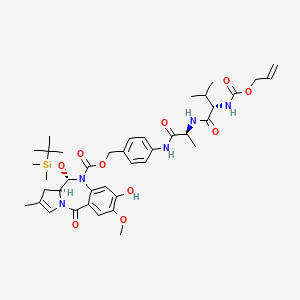
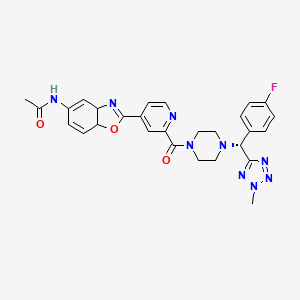
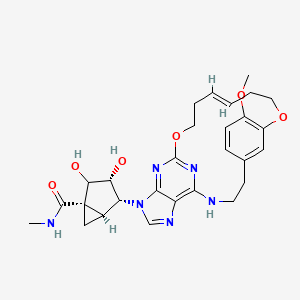
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
